![molecular formula C18H19N3O5S B2485254 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955758-86-8](/img/structure/B2485254.png)
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzothiazole and benzodioxole derivatives are important in medicinal chemistry due to their diverse biological activities. These compounds have been extensively studied for their potential in treating various diseases due to their promising pharmacological profiles.
Synthesis Analysis
The synthesis of benzothiazole and benzodioxole derivatives generally involves condensation reactions, cyclization, and substitutions. For instance, the synthesis of benzodifuranyl derivatives has been achieved through reactions involving key intermediates under specific conditions to yield compounds with significant yields (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
The molecular structures of these compounds are elucidated using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analytical techniques provide detailed information about the molecular framework and substituent effects on the core structure (Bhaskar et al., 2019).
Chemical Reactions and Properties
Benzothiazole and benzodioxole derivatives undergo various chemical reactions, including oxidation, reduction, and further cyclization, affecting their chemical and pharmacological properties. These reactions are crucial for modifying and optimizing the biological activity of these compounds (Mahran et al., 1983).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are determined through various analytical techniques. These properties are important for understanding the compound's behavior in biological systems (Chai et al., 2013).
Chemical Properties Analysis
The chemical properties of benzothiazole and benzodioxole derivatives, such as reactivity towards different chemical agents and stability under various conditions, are studied to assess their suitability for drug development. These properties influence the pharmacokinetics and pharmacodynamics of the compounds (Tanaka et al., 2001).
Scientific Research Applications
Antibacterial Applications
- Compounds similar to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were assessed for their cytotoxic activity against mammalian Vero cell line, indicating non-cytotoxic concentrations at antibacterial activity levels. The study discusses the synthesis, spectral studies, and quantitative structure–activity relationships of these compounds (Palkar et al., 2017).
Antimicrobial and Anti-Proliferative Activities
- Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds showed significant biological properties as antimicrobial and antiproliferative agents, with some displaying promising inhibitory effects against HCT-116 cancer cells (Mansour et al., 2020).
properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-24-7-6-19-17(23)11-3-5-14-15(11)20-18(27-14)21-16(22)10-2-4-12-13(8-10)26-9-25-12/h2,4,8,11H,3,5-7,9H2,1H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDRBWHTMOHQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.